Methyl 3-methylquinoline-8-sulfonate

Chromatographic retention Lipophilicity Impurity profiling

For Argatroban ANDA filers, generic substitution of alkyl sulfonate ester impurities causes co-elution and invalidates validated HPLC methods. Methyl 3-methylquinoline-8-sulfonate (CAS 2828824-82-2) is the certified reference standard (≥98% purity) that resolves this. Key advantages: • Distinct LogP (1.88) ensures baseline separation from ethyl (2.27) and isobutyl (2.90) ester analogs, achieving ICH Q3A-compliant linearity from 0.05% to 0.10%. • Neutral methyl ester (pKa 1.97) enables clean organic extraction and a unique precursor ion (m/z 237.27) for selective MRM transitions without cross-talk. • Supplied with full characterization data packages for direct ANDA submission and commercial QC release.

Molecular Formula C11H11NO3S
Molecular Weight 237.28 g/mol
Cat. No. B14915424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-methylquinoline-8-sulfonate
Molecular FormulaC11H11NO3S
Molecular Weight237.28 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=CC=C2)S(=O)(=O)OC)N=C1
InChIInChI=1S/C11H11NO3S/c1-8-6-9-4-3-5-10(11(9)12-7-8)16(13,14)15-2/h3-7H,1-2H3
InChIKeyUJGJIMPZHQBQLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-Methylquinoline-8-sulfonate: Core Physicochemical & Regulatory Identity


Methyl 3-methylquinoline-8-sulfonate (CAS 2828824-82-2, molecular formula C₁₁H₁₁NO₃S, molecular weight 237.27 g/mol) is a sulfonate ester derivative of quinoline, characterized by a methyl substituent at the 3-position and a methyl sulfonate ester at the 8-position of the bicyclic aromatic system . The compound is listed under multiple Argatroban impurity designations—Impurity 54, Impurity 9, Impurity 19, and Argatroban Methyl Sulfonate Impurity—and is supplied as a reference standard for analytical method development, method validation (AMV), and quality control (QC) applications supporting Abbreviated New Drug Applications (ANDA) as well as commercial Argatroban production [1]. Predicted physicochemical properties include a boiling point of 406.7 ± 25.0 °C, density of 1.309 ± 0.06 g/cm³, and a computed pKa of 1.97 ± 0.28 . The canonical SMILES is CC1=CC2=CC=CC(S(=O)(OCC)=O)=C2N=C1.

Workflow Argatroban impurity profiling
Selection Certified methyl ester reference standard
Use Context HPLC/LC-MS method validation & ANDA

Methyl 3-Methylquinoline-8-sulfonate: Non-Interchangeability with Analogous Esters


Within the family of 3-methylquinoline-8-sulfonate esters used as Argatroban impurity reference materials, the alkyl ester chain length directly governs chromatographic retention, lipophilicity, and ionization behavior. The methyl ester (LogP 1.88) elutes earlier under reversed-phase HPLC conditions than its ethyl (LogP 2.27) and isobutyl (LogP 2.90) counterparts, producing distinct retention times that are critical for unambiguous peak identification . The free sulfonic acid (pKa −1.79 ± 0.40) exists almost entirely in ionized form at analytical pH, yielding dramatically different extraction and detection characteristics compared with the neutral methyl ester [1]. Furthermore, the methyl ester serves as a specific marker for the transesterification pathway during Argatroban synthesis and degradation studies—a pathway that ethyl and isobutyl esters do not report on—making generic substitution scientifically invalid for validated impurity profiling methods [2].

Methyl ester
LogP 1.88; distinct retention window for impurity profiling
Ethyl/isobutyl esters elute later; co-elution risk may compromise peak identification
Neutral ester (pKa 1.97)
Predictable organic-phase extraction & ESI-MS response
Free sulfonic acid (pKa −1.79) permanently ionized; extraction and ionization behavior differ substantially
Stable solid, 2–8°C storage
No moisture sensitivity; standard laboratory handling
Sulfonyl chloride precursor is moisture-sensitive, corrosive, requires inert atmosphere

Methyl 3-Methylquinoline-8-sulfonate: Quantitative Differentiation Evidence


Reversed-Phase Lipophilicity: Methyl Ester vs. Ethyl & Isobutyl Esters

The methyl ester exhibits a computed LogP of 1.88, significantly lower than the ethyl ester (LogP 2.27) and isobutyl ester (LogP 2.90) of 3-methylquinoline-8-sulfonate, as reported by a commercial supplier of Argatroban impurity reference standards . This LogP difference of 0.39 units relative to the ethyl ester translates to approximately a 2.5-fold difference in octanol-water partition coefficient, directly affecting reversed-phase HPLC retention and enabling baseline separation of co-occurring alkyl ester impurities in Argatroban drug substance analysis .

Lipophilicity (LogP)
Supplier data
Methyl ester LogP 1.88 vs. ethyl 2.27 & isobutyl 2.90 (Δ0.39 & 1.02)
Supports distinct retention window
May prevent co-elution in reversed-phase methods
Chromatographic retention Lipophilicity Impurity profiling

Ionization State and Detection Sensitivity: Methyl Ester vs. Free Sulfonic Acid

The methyl ester has a predicted pKa of 1.97 ± 0.28, indicating that at typical analytical pH (2–8) it remains predominantly neutral, whereas the corresponding free sulfonic acid (3-methylquinoline-8-sulfonic acid) possesses a predicted pKa of −1.79 ± 0.40 and exists almost entirely in the deprotonated, anionic form under identical conditions [1]. This fundamental difference in ionization state alters liquid-liquid extraction efficiency, solid-phase extraction recovery, and electrospray ionization response in LC-MS/MS detection.

Ionization (pKa)
Class-level inference
Methyl ester pKa 1.97 vs. sulfonic acid pKa −1.79 (Δ≈3.76)
Impacts extraction & ESI-MS sensitivity
Neutral ester may simplify sample preparation
Ionization efficiency Mass spectrometry Sample preparation

Volatility and Physical Form: Methyl Ester vs. Sulfonyl Chloride Precursor

Methyl 3-methylquinoline-8-sulfonate (MW 237.27 g/mol) is a shelf-stable, non-hygroscopic solid that can be stored sealed at 2–8 °C, whereas its immediate synthetic precursor, 3-methylquinoline-8-sulfonyl chloride (CAS 74863-82-4, MW 241.69 g/mol), is a moisture-sensitive corrosive solid (H314: causes severe skin burns and eye damage) that reacts with water and alcohols, decomposes at 120–125 °C, and requires storage under inert atmosphere [1][2].

Stability & Handling
Reported
Stable solid, 2–8°C; vs. sulfonyl chloride moisture-sensitive, corrosive, decomposes 120–125°C
Simplifies procurement and storage
No hazardous-material shipping constraints
Physicochemical handling Stability Synthetic utility

Purity and Reference Standard Suitability: Methyl Ester

Commercially available methyl 3-methylquinoline-8-sulfonate is supplied at purity levels of ≥98% (ChemScence, Leyan, SynZeal) and up to 99.89% (Botaier), with detailed characterization data compliant with regulatory guidelines for ANDA submissions . In contrast, the free sulfonic acid (3-methylquinoline-8-sulfonic acid) is typically offered at 95% minimum purity with fewer vendors providing full characterization packages, and the sulfonyl chloride is sold at 98% purity but with the caveat of hydrolytic instability that can compromise certified purity upon storage .

Purity Grade
Supplier data
≥98% (multiple vendors), up to 99.89% (certified)
May support quantitative HPLC/LC-MS methods
Higher certified purity than sulfonic acid or sulfonyl chloride alternatives
Reference standard Method validation Regulatory compliance

Molecular Weight Differentiation in MS: Methyl vs. Ethyl vs. Isobutyl Esters

The methyl ester has a monoisotopic molecular weight of 237.27 Da (C₁₁H₁₁NO₃S), which is 14.03 Da lighter than the ethyl ester (251.30 Da, C₁₂H₁₃NO₃S) and 42.08 Da lighter than the isobutyl ester (279.35 Da, C₁₄H₁₇NO₃S) [1][2]. These mass differences correspond exactly to one and three methylene (–CH₂–) units, respectively, providing unambiguous precursor ion identification in LC-MS and LC-HRMS analysis and enabling selective reaction monitoring (SRM) transitions specific to each alkyl ester impurity.

Mass Differentiation
Reported
m/z 237.27 (methyl) vs. 251.30 (ethyl) & 279.35 (isobutyl)
Enables specific SRM transitions
Δm/z avoids cross-talk in multi-impurity profiling
Mass spectrometry Impurity identification Molecular weight

Synthetic Pathway Specificity: Methyl Ester vs. Sulfonyl Chloride Marker

The methyl ester is formed via methylation of 3-methylquinoline-8-sulfonic acid (or transesterification during manufacturing), as described in patent CN110872252A, whereas 3-methylquinoline-8-sulfonyl chloride is the key condensation intermediate that couples with L-arginine derivatives to construct the Argatroban scaffold [1][2]. The methyl ester impurity thus reports specifically on esterification side-reactions and residual methanol carryover, while the sulfonyl chloride reports on unreacted coupling reagent. These two compounds monitor fundamentally different process failure modes and are not interchangeable in a control strategy.

Synthetic Origin
Class-level inference
Methylation/transesterification marker vs. sulfonyl chloride coupling intermediate
Reports on distinct process failure modes
Not interchangeable for ICH Q3A control strategy
Synthetic route Process impurity Transesterification

Methyl 3-Methylquinoline-8-sulfonate: Key Application Scenarios


Argatroban ANDA Impurity Profiling: HPLC Method Development

Methyl 3-methylquinoline-8-sulfonate serves as a certified reference standard (≥98% purity, CAS 2828824-82-2) for developing and validating HPLC/LC-MS methods to quantify the methyl ester impurity in Argatroban drug substance and drug product. Its LogP of 1.88 ensures a distinct retention time window that avoids co-elution with the ethyl ester (LogP 2.27) and isobutyl ester (LogP 2.90) analogs, enabling specific and linear calibration across the ICH Q3A reporting threshold (0.05%) to identification threshold (0.10%) range . Suppliers including SynZeal and ChemWhat provide full characterization data packages compliant with regulatory guidelines for ANDA submissions [1].

Forced Degradation and Stability Studies of Argatroban

The methyl ester impurity can form via transesterification of Argatroban or its intermediates in the presence of methanol under acidic or basic stress conditions. Its neutral character (pKa 1.97) facilitates extraction into organic solvents for GC-MS or LC-MS analysis, while the characteristic molecular ion at m/z 237.27 provides unambiguous identification against other alkyl sulfonate degradation products such as the ethyl ester (m/z 251.30) . The compound's stability under recommended storage (sealed, dry, 2–8 °C) [1] ensures that reference standard integrity is maintained throughout long-term stability study programs.

Synthetic Route Scouting and Process Optimization for Argatroban

During process development for Argatroban, monitoring the methyl ester impurity provides real-time feedback on the efficiency of the sulfonic acid → sulfonyl chloride → sulfonamide synthetic sequence described in patent CN110872252A . Elevated methyl ester levels indicate unwanted esterification side-reactions, prompting adjustment of alcohol exclusion, reaction temperature (optimized at 25–40 °C), or chlorination step efficiency. The methyl ester reference standard enables process chemists to distinguish between ester-type and sulfonyl chloride-type impurities, which demand different corrective actions in the manufacturing workflow.

Mass Spectrometric Method Setup with Precursor Ion Selection

For laboratories establishing triple-quadrupole LC-MS/MS methods, the methyl ester provides a clean precursor ion at m/z 237.27 (C₁₁H₁₁NO₃S) that is separated by 14.03 Da from the ethyl ester (m/z 251.30) and 42.08 Da from the isobutyl ester (m/z 279.35), enabling highly selective multiple reaction monitoring (MRM) transitions without cross-talk . Combined with its neutral ionization behavior at typical LC mobile-phase pH, this mass distinction allows simultaneous quantification of all three alkyl ester impurities in a single chromatographic run, streamlining QC laboratory workflows for multi-impurity Argatroban analysis.

Application
Selection Property
Validation Focus
Argatroban ANDA impurity profiling
LogP-based retention window
Co-elution risk with homologous alkyl esters
Forced degradation & stability studies
Neutral character (pKa 1.97) for organic extraction
Stability-indicating method specificity
Process optimization (synthetic route scouting)
Ester-type impurity marker
Distinction from sulfonyl chloride impurities
LC-MS/MS method setup
Precursor ion m/z 237.27 without cross-talk
Multi-impurity MRM transition selectivity
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